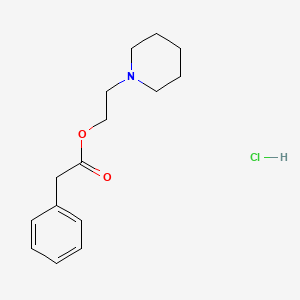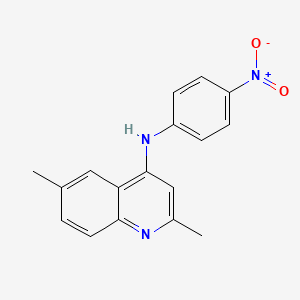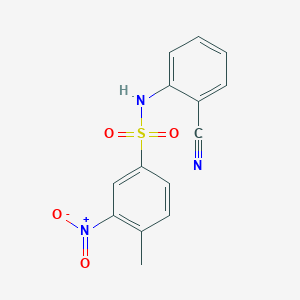![molecular formula C20H30N2O2 B5138441 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
作用机制
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide selectively blocks TRP channels by binding to a specific site on the channels' outer pore region. This binding prevents calcium ions from passing through the channels, thereby reducing their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been found to reduce inflammation in models of acute lung injury and colitis. Additionally, this compound has been shown to protect against neurodegeneration in models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its selectivity for TRP channels, making it a useful tool in studying these channels' role in various physiological processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
未来方向
There are several future directions for research involving 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide. One area of interest is the development of more selective TRP channel blockers that can be used to study specific channels' functions. Another area of interest is the use of this compound in developing new therapies for pain, inflammation, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential off-target effects of this compound and how to mitigate them.
In conclusion, this compound is a chemical compound that has significant potential in scientific research due to its ability to selectively block TRP channels. Its use in studying pain, inflammation, and neurodegenerative diseases has shown promising results, and future research will likely continue to explore its potential applications.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form 4-tert-butylphenylacetyl chloride. This is then reacted with N-(3-aminopropyl)morpholine to form this compound.
科学研究应用
3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been found to be a useful tool in scientific research due to its ability to selectively block calcium-permeable transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes such as pain sensation, inflammation, and neurodegeneration. This compound has been shown to block TRPV1, TRPV2, and TRPA1 channels, making it a useful tool in studying these channels' role in various diseases and conditions.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)18-8-5-17(6-9-18)7-10-19(23)21-11-4-12-22-13-15-24-16-14-22/h5-10H,4,11-16H2,1-3H3,(H,21,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIKGFQDVXYXEK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate hydrochloride](/img/structure/B5138421.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)



![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
